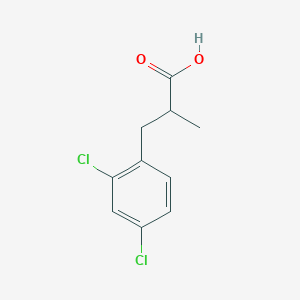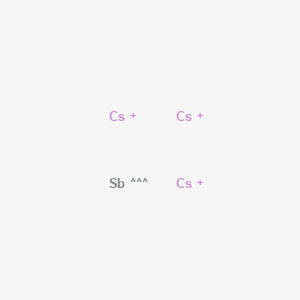
Lutetium antimonide
Übersicht
Beschreibung
Lutetium antimonide is a crystalline solid compound composed of lutetium and antimony. It is primarily used as a semiconductor and in photo-optic applications. The compound is known for its unique lattice structures, which make it valuable in cutting-edge semiconductor materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lutetium antimonide can be synthesized through the direct reaction of lutetium and antimony at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The general reaction is:
Lu+Sb→LuSb
Industrial Production Methods: In industrial settings, this compound is produced by heating a stoichiometric mixture of lutetium and antimony in a high-temperature furnace. The process requires precise control of temperature and atmosphere to ensure the purity and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation when exposed to oxygen at elevated temperatures, forming lutetium oxide and antimony oxide.
Reduction: The compound can be reduced back to its elemental forms using strong reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions where antimony is replaced by other elements or compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various halogens or other reactive elements under controlled conditions.
Major Products Formed:
Oxidation: Lutetium oxide (Lu₂O₃) and antimony oxide (Sb₂O₃).
Reduction: Elemental lutetium and antimony.
Substitution: Compounds where antimony is replaced by other elements.
Wissenschaftliche Forschungsanwendungen
Lutetium antimonide has a wide range of applications in scientific research:
Chemistry: Used in the study of semiconductor materials and their properties.
Medicine: Research is ongoing into its use in targeted radiotherapy, particularly with lutetium-177 labeled compounds for cancer treatment
Industry: Utilized in the production of high-performance semiconductors and photo-optic devices
Wirkmechanismus
The mechanism of action of lutetium antimonide in its applications is primarily based on its semiconductor properties. In photo-optic applications, it interacts with light to produce electrical signals. In medical applications, lutetium-177 labeled compounds target specific cellular receptors, delivering radiation to cancer cells and causing cell death .
Vergleich Mit ähnlichen Verbindungen
- Yttrium antimonide
- Thulium antimonide
- Erbium antimonide
Comparison: Lutetium antimonide is unique due to its specific lattice structure and the properties imparted by the combination of lutetium and antimony. Compared to other antimonides, this compound offers superior performance in certain semiconductor and photo-optic applications due to its higher stability and efficiency .
Eigenschaften
IUPAC Name |
antimony;lutetium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Lu.Sb/q+3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXRPUSEGQCVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Lu+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LuSb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.727 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12032-10-9 | |
| Record name | Antimony, compd. with lutetium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with lutetium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with lutetium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)
![Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-)](/img/structure/B3365073.png)







